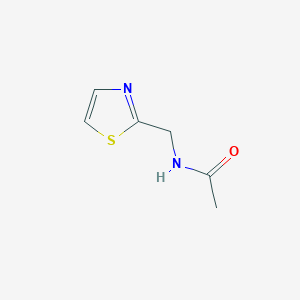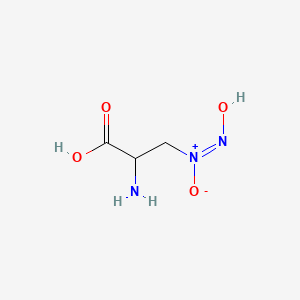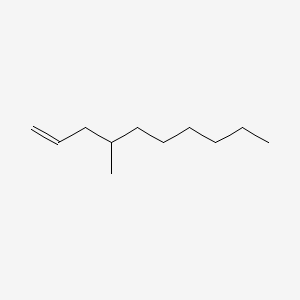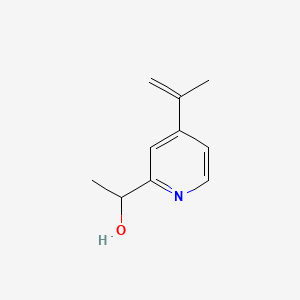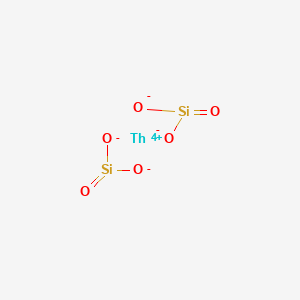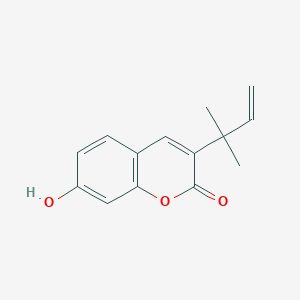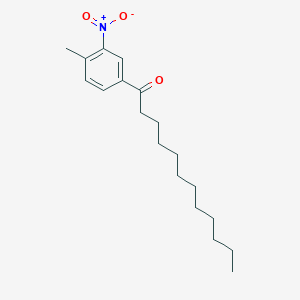
sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine 6-phosphate sodium salt is a monosaccharide derivative that plays a crucial role in the hexosamine biosynthesis pathway. It is a naturally occurring compound produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucosamine 6-phosphate sodium salt can be synthesized through the enzymatic conversion of D-fructose-6-phosphate using L-glutamine as a nitrogen donor. This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS) and follows an ordered bi-bi process . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of D-Glucosamine 6-phosphate sodium salt often involves the fermentation of glucose using specific strains of microorganisms that express the necessary enzymes for the conversion process. The fermentation process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glucosamine derivatives with altered functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include various glucosamine derivatives that can be used in further biochemical studies or industrial applications .
Scientific Research Applications
D-Glucosamine 6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is involved in studying cellular processes, including glycosylation and metabolic pathways.
Mechanism of Action
The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its role in the hexosamine biosynthesis pathway. It catalyzes the conversion of D-fructose-6-phosphate into D-glucosamine-6-phosphate using L-glutamine as a nitrogen donor. This process is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and other connective tissues .
Comparison with Similar Compounds
Similar Compounds
D-Glucose 6-phosphate sodium salt: Similar in structure but lacks the amino group present in D-Glucosamine 6-phosphate sodium salt.
N-Acetyl-D-glucosamine 6-phosphate sodium salt: Contains an acetyl group, which differentiates it from D-Glucosamine 6-phosphate sodium salt.
α-D-Glucosamine 1-phosphate: Differs in the position of the phosphate group, affecting its biochemical properties.
Uniqueness
D-Glucosamine 6-phosphate sodium salt is unique due to its specific role in the hexosamine biosynthesis pathway and its ability to serve as a precursor for various glycosylated compounds. Its structural features, including the amino and phosphate groups, make it a versatile compound in biochemical research and industrial applications .
Properties
Molecular Formula |
C6H13NNaO8P |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |
InChI Key |
ITFLGSDHWWAGKW-NSEZLWDYSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

